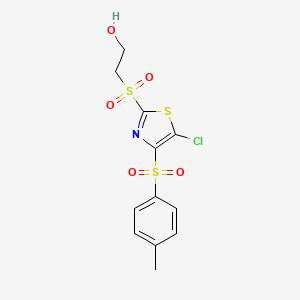

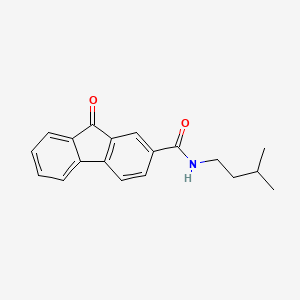

tert-butyl (3R,5S)-3,5-diméthyl-4-oxopipéridine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is an organic compound belonging to the piperidine class. Piperidines are six-membered nitrogen-containing heterocycles widely recognized for their presence in various biologically active natural products and pharmaceuticals. This compound, in particular, possesses structural features that make it an interesting subject for synthetic and medicinal chemistry research.

Applications De Recherche Scientifique

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate finds applications across multiple domains:

Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: : Employed in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine: : Potential precursor for developing pharmaceutical agents targeting various diseases.

Industry: : Utilized in the production of fine chemicals and agrochemicals.

Mécanisme D'action

Target of Action

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate, also known as cis-Tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate, is a key chiral intermediate used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin . The primary target of this compound is the enzyme carbonyl reductase .

Mode of Action

The compound interacts with its target, carbonyl reductase, exhibiting excellent activity for the biosynthesis of (3R,5S)-CDHH . This interaction is facilitated by the presence of a cofactor NADH/NADPH .

Biochemical Pathways

The compound plays a significant role in the biosynthesis pathway of rosuvastatin, a lipid-lowering drug . Rosuvastatin is one of the statin drugs that competitively bind to hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase and inhibit the synthesis of mevalonate . This results in a reduction of low-density lipoprotein cholesterol in plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .

Pharmacokinetics

The compound’s interaction with carbonyl reductase and the requirement of cofactor nadh/nadph suggest that it may have specific adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is the production of (3R,5S)-CDHH, a key chiral intermediate for the synthesis of the side chain of rosuvastatin . This contributes to the overall effect of rosuvastatin in lowering the level of low-density lipoprotein cholesterol in plasma .

Action Environment

The action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is influenced by the presence of a cofactor NADH/NADPH . The compound’s activity recovery and specific activity were found to be 77.93% and 70.45 U/g, respectively, when a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of certain cofactors and the use of specific biocatalysts .

Analyse Biochimique

Biochemical Properties

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate interacts with several enzymes and biomolecules. Carbonyl reductases have shown excellent activity for the biosynthesis of this compound . The compound’s interaction with these enzymes is crucial for its role in biochemical reactions .

Cellular Effects

The cellular effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate are primarily related to its role in the synthesis of rosuvastatin, a drug that can effectively lower the level of low-density lipoprotein cholesterol in plasma . This compound’s influence on cell function is thus indirectly linked to its impact on cellular metabolism and gene expression related to cholesterol synthesis .

Molecular Mechanism

The molecular mechanism of action of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate involves its conversion into the side chain of rosuvastatin. This process is facilitated by carbonyl reductases, which show excellent activity for the biosynthesis of this compound . The compound’s effects at the molecular level include binding interactions with these enzymes, leading to changes in gene expression related to cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate have been observed over time. The compound has shown stability and has been used in multiple cycles of reactions without degradation . Long-term effects on cellular function have been observed in in vitro studies related to cholesterol synthesis .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate in animal models are limited, the compound’s role in the synthesis of rosuvastatin suggests that its effects would vary with dosage. High doses could potentially lead to an increased production of rosuvastatin, which could have toxic or adverse effects .

Metabolic Pathways

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is involved in the metabolic pathway leading to the synthesis of rosuvastatin. It interacts with enzymes such as carbonyl reductases, which facilitate its conversion into the side chain of rosuvastatin . This interaction could affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate is likely related to its role in the synthesis of rosuvastatin. It may be directed to specific compartments or organelles where the synthesis of rosuvastatin occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate can be achieved through several routes. One common method involves the cyclization of appropriately substituted precursors under controlled reaction conditions. For instance, starting with tert-butyl acetoacetate and a suitable 1,3-dicarbonyl compound, one can obtain the desired piperidine derivative through cyclization using a base such as sodium hydride. The reaction is typically conducted in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to avoid moisture interference.

Industrial Production Methods

While laboratory-scale synthesis provides valuable insights, industrial-scale production often requires optimization for yield, efficiency, and cost-effectiveness. Large-scale preparation might involve catalytic hydrogenation techniques, advanced purification processes, and the use of continuous flow reactors to streamline the synthesis and enhance reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: : This compound can be oxidized under specific conditions to yield corresponding ketones or carboxylic acids.

Reduction: : It may be reduced to amines or alcohols using common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Nucleophilic substitution reactions are possible, especially at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like LiAlH₄ for reduction, and bases like sodium hydride for cyclization and substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired selectivity and yield.

Major Products Formed

Oxidation: : Formation of ketones or carboxylic acids.

Reduction: : Formation of amines or alcohols.

Substitution: : Formation of various substituted piperidines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate can be compared with other piperidine derivatives and similar heterocyclic compounds to highlight its uniqueness.

List of Similar Compounds

Piperidine: : A simpler analog with broad applications in organic synthesis.

Methylpiperidine: : Variants with different substitution patterns offering distinct chemical properties.

Oxopiperidine Derivatives: : Compounds with similar oxo-functional groups but varying side chains and substituents, impacting their reactivity and applications.

Each of these compounds has unique properties that influence their use in scientific research and industrial applications. Tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate stands out due to its specific stereochemistry and tert-butyl protective group, which can be advantageous in certain synthetic contexts.

Propriétés

IUPAC Name |

tert-butyl (3R,5S)-3,5-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8-6-13(7-9(2)10(8)14)11(15)16-12(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHLCGOZBTXTTE-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1=O)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](C1=O)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2559878.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2559880.png)

![2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2559883.png)

![(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2559884.png)

![rac-3-[(1R,3R)-2,2-dichloro-3-methylcyclopropyl]prop-2-enoic acid](/img/structure/B2559886.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one](/img/structure/B2559888.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559892.png)

![2-{4-[6-(Pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2559895.png)